Cas no 104295-83-2 (2-(naphthalen-2-yl)ethane-1-sulfonyl chloride)

2-(naphthalen-2-yl)ethane-1-sulfonyl chloride is a versatile organic compound widely used in the synthesis of pharmaceuticals and agrochemicals. Its key advantages include high purity, excellent solubility, and stability, making it an ideal building block for complex organic reactions. This compound facilitates the creation of diverse compounds with potential applications in drug discovery and material science.
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride structure
104295-83-2 structure
Product name:2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
CAS No:104295-83-2
MF:C12H11ClO2S
MW:254.732541322708
MDL:MFCD10697743
CID:2660607
PubChem ID:53440845

2-(naphthalen-2-yl)ethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-NAPHTHYL)ETHANESULFONYL CHLORIDE
    • 2-naphthalen-2-ylethanesulfonyl chloride
    • 2-NAPHTHALENEETHANESULFONYL CHLORIDE
    • AB60382
    • 2-Naphthaleneethanesulfonic acid chloride
    • 2-(Naphthalen-2-yl)ethane-1-sulfonyl chloride
    • 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
    • MDL: MFCD10697743
    • Inchi: 1S/C12H11ClO2S/c13-16(14,15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2
    • InChI Key: DRTHVCAGNJANHN-UHFFFAOYSA-N
    • SMILES: ClS(CCC1C=CC2C=CC=CC=2C=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 320
  • XLogP3: 4
  • Topological Polar Surface Area: 42.5

2-(naphthalen-2-yl)ethane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-278457-0.5g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-278457-0.1g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-278457-5g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2
5g
$2028.0 2023-09-09
Enamine
EN300-278457-1.0g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-278457-0.05g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-278457-5.0g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-278457-2.5g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-278457-10.0g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-278457-0.25g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-278457-1g
2-(naphthalen-2-yl)ethane-1-sulfonyl chloride
104295-83-2
1g
$699.0 2023-09-09

2-(naphthalen-2-yl)ethane-1-sulfonyl chloride Related Literature

Additional information on 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride

2-(Naphthalen-2-yl)ethane-1-sulfonyl Chloride (CAS No. 104295-83-2): A Comprehensive Overview

2-(Naphthalen-2-yl)ethane-1-sulfonyl chloride (CAS No. 104295-83-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 2-(naphthalen-2-yl)ethyl sulfonyl chloride, is characterized by its unique molecular structure, which combines a naphthalene ring with a sulfonyl chloride functional group. This combination endows the compound with a range of chemical properties that make it an essential reagent in various synthetic processes.

The molecular formula of 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride is C14H11ClO3S, and its molecular weight is approximately 304.75 g/mol. The compound is a white to off-white solid at room temperature and is highly soluble in organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its solubility in water is limited due to the presence of the sulfonyl chloride group, which can react with water to form the corresponding sulfonic acid.

In the realm of organic synthesis, 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride serves as a valuable electrophilic reagent for the introduction of sulfonyl groups into various substrates. The sulfonyl chloride functional group is highly reactive and can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. This reactivity makes it an indispensable tool for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds.

One of the key applications of 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride is in the synthesis of pharmaceuticals and biologically active molecules. For instance, it has been used in the preparation of certain antiviral agents and anticancer drugs. Recent studies have highlighted its potential in the development of novel therapeutic agents targeting specific biological pathways. For example, researchers at the University of California, Los Angeles (UCLA) have utilized this compound to synthesize a series of sulfonamide derivatives that exhibit potent antiviral activity against herpes simplex virus (HSV).

In addition to its pharmaceutical applications, 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride has found utility in materials science. Its ability to form stable covalent bonds with various functional groups makes it an attractive candidate for the synthesis of functional polymers and coatings. These materials often exhibit enhanced mechanical properties, thermal stability, and chemical resistance, making them suitable for use in advanced technologies such as electronics and aerospace applications.

The synthetic route to 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-naphthylethanol with thionyl chloride or another chlorinating agent. This process yields the desired product in good yield and purity. The reaction conditions are carefully controlled to ensure optimal conversion and minimize side reactions. Purification methods such as recrystallization or column chromatography are commonly employed to obtain high-purity samples.

Safety considerations are paramount when handling 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride. The compound is classified as an irritant and can cause skin and eye irritation upon contact. It is also corrosive to metals and can release toxic fumes when heated or exposed to moisture. Therefore, appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials.

In conclusion, 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride (CAS No. 104295-83-2) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an essential reagent for researchers and scientists working in these fields. As ongoing research continues to uncover new applications and potential uses for this compound, its importance in modern chemistry is likely to grow even further.

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